In-Depth Technical Guide: 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde (CAS 14562-10-8)
In-Depth Technical Guide: 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde (CAS 14562-10-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde is an aromatic aldehyde that holds significant interest as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a biphenyl backbone with strategically placed hydroxyl and formyl functional groups, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, with a focus on its utility in the development of novel therapeutic agents and functional materials.
Physicochemical and Spectroscopic Properties
The fundamental properties of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde are summarized in the tables below, providing a ready reference for researchers.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 14562-10-8 | [1][2] |
| Molecular Formula | C₁₃H₁₀O₂ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 11.6 (s, 1H), 10.0 (s, 1H), 7.7-6.9 (m, 7H) | [1] |
| HPLC Retention Time | 8.8 min (Mobile phase: 1-90% acetonitrile/water with 0.05% trifluoroacetic acid, Detection at 254 nm) | [1] |
Synthesis
A common and efficient method for the synthesis of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde involves the ortho-formylation of 2-phenylphenol. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
Materials:
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o-Phenylphenol
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Tetrahydrofuran (THF)
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Triethylamine
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Magnesium dichloride
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Paraformaldehyde
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3N Hydrochloric acid
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Ether or Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
-
Brine
Procedure:
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Dissolve o-phenylphenol (1 equivalent) in THF.
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Add triethylamine (3.5 equivalents) and magnesium dichloride (1.5 equivalents) to the solution.
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Add paraformaldehyde (6.0 equivalents) portion-wise over 10 minutes, controlling the exothermic reaction. The reaction mixture will gradually turn yellow.
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Gently reflux the yellow mixture for 1.5 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexane. The product will have a higher Rf value than the starting material (Rf ≈ 0.44).
-
Once the reaction is complete, cool the mixture in an ice bath.
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Adjust the pH to approximately 5 with 3N hydrochloric acid.
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Extract the product with ether or ethyl acetate.
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Combine the organic layers and wash sequentially with water and brine.
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Dry the organic phase over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the oily product.[1]
Synthesis Workflow
Caption: Workflow for the synthesis of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde.
Reactivity and Potential Applications
The presence of both a hydroxyl and an aldehyde group on the biphenyl scaffold makes 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde a versatile building block for the synthesis of a variety of derivatives with potential biological activities.
Synthesis of Schiff Bases
The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
General Protocol: Synthesis of Schiff Base Derivatives
Materials:
-
2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
-
Primary amine (e.g., substituted anilines, amino acids)
-
Ethanol or Methanol
-
Catalytic amount of acid (e.g., acetic acid)
Procedure:
-
Dissolve 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde (1 equivalent) in ethanol or methanol.
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Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 2-4 hours.
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Monitor the reaction by TLC.
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Cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling or after the addition of water.
-
Collect the solid by filtration, wash with a cold solvent, and dry.
Schiff Base Formation
Caption: General reaction scheme for the synthesis of Schiff bases.
Formation of Metal Complexes
The hydroxyl and the imine nitrogen of the Schiff base derivatives can act as chelating ligands to form stable complexes with various metal ions. These metal complexes have been extensively studied for their enhanced biological activities compared to the free ligands.
General Protocol: Synthesis of Metal Complexes
Materials:
-
Schiff base ligand
-
Metal salt (e.g., CuCl₂, NiCl₂, ZnCl₂)
-
Ethanol or Methanol
Procedure:
-
Dissolve the Schiff base ligand (1 or 2 equivalents) in a suitable solvent like ethanol or methanol.
-
Dissolve the metal salt (1 equivalent) in the same solvent in a separate flask.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature or refluxed for a few hours.
-
The resulting metal complex often precipitates out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry.
Metal Complex Formation
Caption: General scheme for the formation of metal complexes from Schiff bases.
Potential Biological Activities
While specific biological data for 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde is limited in the public domain, the broader class of biphenyl derivatives and aromatic aldehydes exhibits a range of biological activities.
Antimicrobial Activity
Aromatic aldehydes and their Schiff base derivatives have been reported to possess antibacterial and antifungal properties. The lipophilicity of the biphenyl group may enhance the ability of these compounds to penetrate microbial cell membranes.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Test compound (2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde or its derivatives)
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Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
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Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
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96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain.
-
Add the inoculum to each well of the microtiter plate.
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Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microbial growth (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.
Anti-inflammatory Activity
Phenolic compounds are known to possess anti-inflammatory properties, often attributed to their antioxidant and enzyme-inhibiting activities. The structural similarity of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde to other bioactive phenolic compounds suggests its potential as an anti-inflammatory agent.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
Materials:
-
Test compound
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of BSA.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 51°C for 20 minutes.
-
Cool the solutions to room temperature.
-
Measure the turbidity of the solutions at 660 nm.
-
Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
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Calculate the percentage inhibition of protein denaturation.
Safety and Handling
Appropriate safety precautions should be taken when handling 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde.
Table 3: Hazard and Precautionary Information
| Category | Information |
| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) |
| Precautionary Statements | P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention), P501 (Dispose of contents/container to an approved waste disposal plant) |
Conclusion
2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde is a valuable and reactive intermediate with significant potential in synthetic organic chemistry. Its utility in the preparation of Schiff bases and their metal complexes opens avenues for the discovery of new compounds with a wide array of biological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides a solid foundation of its known properties and synthetic methodologies, encouraging further research into its potential applications in drug discovery and materials science. It is important to note that while the potential for biological activity is high, further in-depth studies are required to fully elucidate the specific activities and mechanisms of action of this compound and its derivatives.
